N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Propriétés
IUPAC Name |
N-benzyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-13-24-19-20(29-13)18(15-7-9-16(22)10-8-15)25-26(21(19)28)12-17(27)23-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOGDTSUOSZHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex heterocyclic compound with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Heterocyclic moieties : Thiazole and pyridazine rings contribute to its biological activity.
- Functional groups : The acetamide group enhances solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4O3S |
| Molecular Weight | 424.44 g/mol |
| CAS Number | 941897-88-7 |
The biological activity of N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide may involve multiple mechanisms:
- Src Kinase Inhibition : Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on Src kinase activity. For instance, compounds with similar thiazole structures showed GI50 values ranging from 1.34 µM to 2.51 µM in cell lines expressing active Src kinases .
- Antiviral Activity : Preliminary studies indicate that N-benzyl-acetamides can inhibit RNA synthesis by SARS-CoV-2's RNA-dependent RNA polymerase (RdRp), with some derivatives showing IC50 values comparable to established antiviral agents like remdesivir .
Cell Proliferation Inhibition
The compound's efficacy was evaluated in various cancer cell lines, including BT-20 and CCR5 cells. Notably, the 4-fluorobenzyl derivative exhibited significant inhibition of cell proliferation:
| Compound | Cell Line | Concentration (µM) | Inhibition (%) |
|---|---|---|---|
| 8b (4-fluorobenzyl) | BT-20 | 50 | 64 - 71 |
| 8a (unsubstituted) | NIH3T3/c-Src527F | 1.34 | Most potent |
The data suggests that structural modifications, such as the introduction of halogens on the benzyl group, can influence the anticancer activity significantly.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that substituents on the benzyl ring are critical for biological activity. For example:
- The introduction of a fluoro group at position 4 on the benzyl ring improved potency compared to unsubstituted analogs.
- Conversely, modifications that increased lipophilicity without enhancing interaction with target proteins led to decreased anticancer activity .
Case Studies
-
Inhibition of Src Kinase :
- A series of thiazolyl N-benzyl-substituted acetamides were synthesized and tested for Src kinase inhibition.
- The most potent compound in this series showed a GI50 value of approximately 1.34 µM against NIH3T3/c-Src527F cells, indicating strong potential for further development as an anticancer agent .
- SARS-CoV-2 RdRp Inhibition :
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs based on structural modifications, synthesis, physicochemical properties, and available biological data.
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Acetamide substituents : The benzyl group in the target compound differs from other aryl or alkyl groups in analogs.
- Thiazole/pyridazine core : Modifications at the 2-, 4-, and 7-positions influence electronic and steric properties.
Table 1: Structural Comparison of Thiazolo[4,5-d]pyridazine Derivatives
Key Observations :
- The benzyl group in the target compound increases lipophilicity compared to smaller alkyl/aryl substituents (e.g., propyl in ) .
- Substitution at R3 (4-fluorophenyl) is conserved across analogs, suggesting its critical role in target engagement .
Characterization:
All compounds are characterized via 1H NMR, IR, and mass spectrometry (e.g., ). HPLC purity data for related compounds (e.g., 95–99% in ) suggest rigorous quality control for bioactive derivatives .
Physicochemical and Pharmacokinetic Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Q & A
Q. What are the key steps and optimization strategies for synthesizing this thiazolo-pyridazine derivative?
The synthesis involves multi-step reactions starting with cyclization of pyridazine precursors, followed by thiazole ring formation using phosphorus pentasulfide, and subsequent functionalization via amidation or alkylation. Critical optimization parameters include:
- Temperature control (e.g., 60–80°C for cyclization to avoid side reactions).
- Solvent selection (e.g., DMF or ethanol for polar intermediates).
- Catalyst use (e.g., sodium hydride for deprotonation in amide coupling). Yields are improved by purifying intermediates via column chromatography and monitoring reactions with TLC/HPLC .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% typically required for biological assays).
- X-ray Crystallography (if crystalline): Resolve ambiguous structural features .
Q. How can researchers evaluate the compound’s stability under laboratory conditions?
- Thermal Stability: Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures.
- Solution Stability: Monitor degradation in DMSO or PBS buffers over 24–72 hours using HPLC.
- Light Sensitivity: Store in amber vials if UV-Vis spectroscopy indicates photodegradation .
Q. What are common impurities encountered during synthesis, and how are they removed?
- Unreacted Intermediates: Removed via recrystallization (e.g., using ethanol/water mixtures).
- Byproducts from Cyclization: Purified by silica gel chromatography with ethyl acetate/hexane gradients.
- Residual Solvents: Evaporated under reduced pressure and confirmed absent via GC-MS .
Q. What preliminary assays are used to screen for biological activity?
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease targets).
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory Activity: ELISA to measure TNF-α or IL-6 suppression in macrophages .
Advanced Research Questions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
